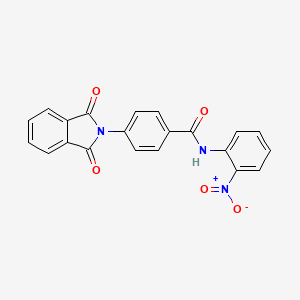![molecular formula C18H17N3O3S B5091476 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5091476.png)
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide often involves a multi-step process. This can include the conversion of aryl/aralkyl organic acids into corresponding esters, hydrazides, and then 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols. The final target compounds can be synthesized by stirring these thiols with appropriate bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including variations close to the compound , is often characterized using a combination of IR, 1H-NMR, 13C-NMR, and mass spectral data. These techniques provide detailed insights into the arrangement of atoms and the presence of functional groups that contribute to the compound's biological activity and chemical reactivity (Gul et al., 2017).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives exhibit a range of chemical reactions based on their functional groups. The thioether moiety present in these compounds can undergo various transformations, contributing to their chemical diversity and enabling the synthesis of compounds with tailored pharmacological profiles. Their reactivity with different chemical agents under various conditions can lead to the development of novel derivatives with enhanced biological activities (Gul et al., 2017).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of substituents on the oxadiazole ring and the presence of other functional groups. These properties are crucial for determining the compound's suitability for pharmaceutical formulations and its behavior under physiological conditions.
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are defined by the electronic characteristics of the oxadiazole ring and its substituents. These properties are essential for understanding the compound's mechanism of action, its stability under different conditions, and its interactions with biological targets (Gul et al., 2017).
Mechanism of Action
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and interactions with other molecules, as well as exploring its potential uses in fields such as medicinal chemistry or materials science .
properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21(14-6-4-3-5-7-14)16(22)12-25-18-20-19-17(24-18)13-8-10-15(23-2)11-9-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHRHRCMTRUOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)
![5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5091395.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5091403.png)

![4-[3-(2-adamantylamino)butyl]phenol](/img/structure/B5091418.png)
![methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-({[(diphenylmethyl)amino]carbonyl}amino)-5-oxopentanoate](/img/structure/B5091425.png)
![2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5091432.png)
![1-acetyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5091445.png)

![ethyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzyl)amino]benzoate](/img/structure/B5091455.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5091463.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5091469.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5091490.png)
